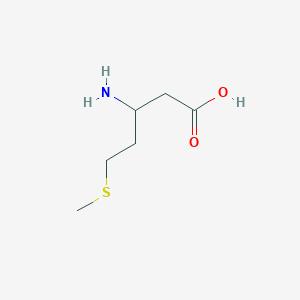

3-Amino-5-methylsulfanylpentanoic acid

Description

Significance of β-Amino Acids in Modern Chemical Biology

β-amino acids are structurally similar to their α-amino acid counterparts, with the key difference being the position of the amino group on the carbon backbone. In β-amino acids, the amino group is attached to the third carbon (the β-carbon) from the carboxyl group, whereas in α-amino acids, it is attached to the second carbon (the α-carbon). This seemingly minor structural alteration has profound implications for their chemical and biological properties.

In modern chemical biology, β-amino acids are valued as building blocks for the synthesis of peptidomimetics—molecules that mimic the structure and function of natural peptides. nih.gov Peptides composed of β-amino acids, known as β-peptides, can fold into stable secondary structures, such as helices, sheets, and turns, much like peptides made from α-amino acids. youtube.com However, a crucial advantage of β-peptides is their enhanced resistance to proteolytic degradation by enzymes that typically break down standard peptide bonds. nih.gov This increased stability makes them attractive candidates for the development of new therapeutic agents with improved pharmacokinetic profiles. acs.org

The diverse side chains and stereochemical possibilities of β-amino acids provide a vast chemical space for designing molecules with specific biological activities. nih.gov Researchers have successfully incorporated β-amino acids to create analogs of biologically active peptides with applications as receptor agonists and antagonists, antimicrobial agents, and enzyme inhibitors. nih.gov Their ability to modulate the conformation and proteolytic susceptibility of native peptides makes them valuable tools in medicinal chemistry for enhancing potency and stability. youtube.comnih.gov The wide range of potential pharmaceutical uses includes hypoglycemic, antiketogenic, antifungal, and insecticidal activities. acs.org

Contextualizing Sulfur-Containing Amino Acids in Biological and Synthetic Systems

Sulfur-containing amino acids are indispensable for a multitude of biological functions. nih.gov The two primary proteinogenic sulfur-containing amino acids are methionine and cysteine. nih.gov Methionine is an essential amino acid that serves as the initiating residue in the synthesis of most proteins. nasa.gov Cysteine plays a critical role in protein structure and folding through the formation of disulfide bonds. nasa.gov Beyond their role in protein synthesis, these amino acids are central to various metabolic pathways. nasa.govresearchgate.net

Methionine is a precursor for S-adenosylmethionine (SAM), a universal methyl group donor involved in the methylation of DNA, RNA, proteins, and other metabolites. nasa.gov The metabolism of these amino acids also contributes to the cellular redox state and detoxification processes, largely through the synthesis of glutathione, a major intracellular antioxidant. researchgate.net Other important sulfur-containing molecules derived from these amino acids include taurine (B1682933) and homocysteine. nasa.gov

In synthetic systems, the unique reactivity of the sulfur atom in these amino acids is often exploited. The thioether side chain of methionine and the thiol group of cysteine can participate in a variety of chemical transformations. However, this reactivity also presents challenges in peptide synthesis, as the sulfur can be susceptible to oxidation and other side reactions. nih.gov The study of sulfur-containing amino acid analogs, such as β-homomethionine, allows researchers to probe the structural and functional roles of the sulfur atom and the carbon backbone in biological processes and to design novel molecules with tailored properties.

Historical Overview of β-Homomethionine Research

While a detailed historical timeline of the discovery and initial research specifically on 3-amino-5-methylsulfanylpentanoic acid (β-homomethionine) is not extensively documented in readily available literature, its study is situated within the broader and more recent exploration of β-amino acids as components of novel chemical structures. The interest in β-amino acids as building blocks for peptidomimetics grew significantly in the latter part of the 20th century, driven by the desire to create peptides with enhanced stability and novel biological activities. youtube.com

The synthesis of β-amino acid analogs of proteinogenic amino acids, including β-homomethionine, became a subject of interest for chemists aiming to expand the toolbox of unnatural amino acids for peptide synthesis. rsc.org The development of stereoselective synthesis methods has been crucial in this field, allowing for the preparation of enantiomerically pure β-amino acids. These methods are essential for studying the structure-activity relationships of β-peptides and other chiral molecules.

Research into natural products has also revealed the existence of homologated amino acids, including homomethionine, in various organisms. nih.gov For instance, the biosynthetic pathways for homomethionine have been studied in the context of glucosinolate biosynthesis in plants. nih.gov The presence of such compounds in nature suggests their potential biological roles and has likely spurred further investigation into their synthesis and properties. The commercial availability of β-homomethionine for solid-phase peptide synthesis indicates its established utility as a building block for creating modified peptides with potentially enhanced pharmacological properties. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-methylsulfanylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVNCDVONVDGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399589 | |

| Record name | DL-beta-Homomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158570-14-0 | |

| Record name | DL-beta-Homomethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 5 Methylsulfanylpentanoic Acid and Its Analogues

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched β-amino acids, avoiding the need for resolving racemic mixtures. Key strategies include the use of chiral auxiliaries, asymmetric catalysis, and enantioselective chromatography.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center is established, the auxiliary is removed and can often be recovered. wikipedia.org This method is reliable and allows for the synthesis of a wide variety of β-amino acid analogues. creative-peptides.com

Commonly used chiral auxiliaries in the synthesis of β-amino acids include Evans' oxazolidinones, pseudoephedrine, and N-tert-butanesulfinamide. wikipedia.orgcreative-peptides.comnih.gov For instance, pseudoephedrine can be used as an effective chiral auxiliary for the enantioselective preparation of α-substituted β-amino acids starting from β-alanine. creative-peptides.com The general approach involves attaching the chiral auxiliary to a precursor molecule, performing a diastereoselective reaction (e.g., alkylation or conjugate addition), and then cleaving the auxiliary to yield the enantiopure β-amino acid. wikipedia.orgrsc.org

The diastereoselectivity of these reactions is often high, as illustrated in the following table which summarizes typical results for the alkylation of β-alanine amides derived from chiral auxiliaries.

| Chiral Auxiliary | Electrophile | Diastereomeric Excess (d.e.) | Reference |

| (R,R)-Pseudoephedrine | Methyl Iodide | >95% | creative-peptides.com |

| (R,R)-Pseudoephedrine | Benzyl Bromide | >95% | creative-peptides.com |

| Evans' Oxazolidinone | Allyl Bromide | >98% | wikipedia.org |

This table presents illustrative data for chiral auxiliary-based methods in the synthesis of β-amino acid analogues.

Asymmetric catalysis offers a more atom-economical approach to chiral β-amino acids by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. rsc.org The most common methods include the catalytic asymmetric hydrogenation of enamines or α,β-unsaturated esters, and conjugate additions. illinois.edursc.org

For example, the asymmetric hydrogenation of (Z)-enamines using chiral rhodium or ruthenium-based catalysts, such as those with bisphosphepine ligands, can produce β-amino acid derivatives with high enantioselectivity. chemimpex.com Similarly, copper-catalyzed asymmetric conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a powerful method for accessing chiral β-amino acid derivatives. illinois.edu

The following table showcases representative results from asymmetric catalytic methods used in the synthesis of β-amino acid precursors.

| Catalytic Method | Substrate Type | Catalyst System | Enantiomeric Excess (e.e.) | Reference |

| Asymmetric Hydrogenation | (Z)-Enamine | Rh-Bisphosphepine | >90% | chemimpex.com |

| Asymmetric Transfer Hydrogenation | β,γ-Unsaturated α-Diketone | Chiral Co-complex | up to 99% | nih.gov |

| Conjugate Addition | α,β-Unsaturated Ester | Cu-Phosphoramidite | up to 94% | illinois.edu |

This table provides examples of the high enantioselectivities achievable with asymmetric catalysis in the synthesis of β-amino acid analogues.

Enantioselective chromatography is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. nih.gov This approach is particularly useful for obtaining both enantiomers of a compound for comparative biological studies.

Various types of CSPs are available, including those based on polysaccharides, macrocyclic glycopeptides (like Teicoplanin), and crown ethers. nih.govbeilstein-journals.org The choice of CSP and mobile phase is crucial for achieving optimal separation. For β-amino acids, derivatives such as N-3,5-dinitrobenzoyl alkyl esters are often used to enhance interaction with the CSP and improve resolution. nih.gov

| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Separation Factor (α) | Reference |

| N-acetylated α-arylalkylamine-silica | N-3,5-dinitrobenzoyl β-leucine methyl ester | Hexane/Isopropanol | 1.15 | nih.gov |

| (3,3'-Diphenyl-1,1'-binaphthyl)-20-crown-6 | Racemic β-phenylalanine | Methanol (B129727)/Water/Acetic Acid | 1.32 | beilstein-journals.org |

| Carboxymethyl-β-cyclodextrin MNPs | DL-Tryptophan | Phosphate Buffer | - | nih.gov |

This table illustrates the application of different chiral stationary phases for the resolution of β-amino acid enantiomers and their analogues.

Multicomponent Reactions in β-Amino Acid Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, offer an efficient and atom-economical route to complex molecules. nih.govencyclopedia.pub The Mannich and Ugi reactions are prominent examples of MCRs that have been adapted for the synthesis of β-amino acids and their derivatives. illinois.edunih.gov

The Mannich reaction, for instance, involves the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine. nih.gov Asymmetric versions of the Mannich reaction, using chiral catalysts, can provide enantiomerically enriched β-amino carbonyl compounds, which are direct precursors to β-amino acids. illinois.edu The Ugi reaction is another versatile MCR that can generate peptidomimetic structures, including those incorporating β-amino acid scaffolds. nih.gov

Protecting Group Strategies (e.g., Boc-protection)

In the multi-step synthesis of complex molecules like peptides containing 3-Amino-5-methylsulfanylpentanoic acid, protecting groups are essential to mask reactive functional groups and prevent unwanted side reactions. rsc.org The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups for the amine functionality in amino acids due to its stability under various reaction conditions and its ease of removal under acidic conditions. sigmaaldrich.comorganic-chemistry.org

The protection of the amino group of this compound or its precursors is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. beilstein-journals.orgsigmaaldrich.com The Boc group is stable to most nucleophiles and bases, making it compatible with many synthetic transformations, such as esterification or peptide coupling. organic-chemistry.org Deprotection is generally accomplished using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), which cleanly cleaves the carbamate (B1207046) to release the free amine. rsc.org

| Step | Reagents | Solvent | Outcome | Reference |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃, Et₃N) | THF, Water, Acetonitrile | N-Boc protected amino acid | beilstein-journals.orgsigmaaldrich.com |

| Deprotection | Trifluoroacetic acid (TFA) or Hydrochloric Acid (HCl) | Dichloromethane (DCM) | Free amino acid | rsc.org |

This table outlines the general conditions for the Boc-protection and deprotection of amino groups.

Sustainable and Green Chemistry Synthetic Pathways (e.g., Microwave-Assisted)

Green chemistry principles are increasingly being incorporated into synthetic methodologies to reduce environmental impact. illinois.edu For the synthesis of β-amino acids and their derivatives, this includes the use of environmentally benign solvents, catalysts, and alternative energy sources like microwave irradiation. nih.govmdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. creative-peptides.comnih.govmdpi.com This technology can be applied to various steps in a synthetic sequence, including the formation of heterocyclic analogues of amino acids or in peptide coupling steps. nih.govrsc.org For example, the Mannich reaction to produce β-amino ketones, precursors to β-amino acids, can be significantly accelerated using microwave heating in combination with green solvents like polyethylene (B3416737) glycol (PEG). mdpi.com

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Mannich Reaction (β-Amino Ketone Synthesis) | 24 hours | 10 minutes | Significant | mdpi.com |

| Peptide Coupling | Several hours | 2-5 minutes | Improved Purity | nih.govrsc.org |

| Heterocycle Synthesis | 3+ hours | 30 seconds - 20 minutes | Higher Yields | nih.govorganic-chemistry.org |

This table compares conventional and microwave-assisted methods, highlighting the advantages of the latter in terms of reaction time and efficiency.

Stereochemical Investigations and Chiral Applications of 3 Amino 5 Methylsulfanylpentanoic Acid

Fundamental Importance of Chirality in β-Amino Acid Derivatives

Chirality, the geometric property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biochemistry and pharmaceutical science. wikipedia.org Molecules that are mirror images of each other are known as enantiomers. wikipedia.org In the context of β-amino acid derivatives, the spatial arrangement of substituents around the chiral center—typically the β-carbon—profoundly influences their biological function. numberanalytics.com

Enantiomers of a chiral compound possess identical physical properties in an achiral environment but can exhibit vastly different behaviors in a chiral environment, such as the human body. mdpi.com Biological systems, including enzymes and receptors, are inherently chiral and often interact selectively with only one enantiomer of a chiral molecule. wikipedia.org This specificity means that one enantiomer of a drug may produce a desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even cause toxic side effects. mdpi.com

The significance of chirality extends to sensory perception; for instance, the L-enantiomers of amino acids are often tasteless, whereas the D-forms can be sweet. wikipedia.org For β-amino acids, this stereochemical distinction is critical as they are increasingly incorporated into peptides to create "β-peptides." These structures can form stable secondary structures and often show enhanced resistance to enzymatic degradation compared to natural peptides, making them attractive for therapeutic development. researchgate.net Therefore, the ability to synthesize and utilize stereochemically pure β-amino acid derivatives is paramount for developing safe and effective pharmaceuticals and for precise studies in molecular recognition. mdpi.comresearchgate.net

| Property | Description | Significance in β-Amino Acids |

|---|---|---|

| Biological Activity | Interaction with chiral biological targets like enzymes and receptors. | One enantiomer may be therapeutically active while the other is inactive or toxic. mdpi.com |

| Pharmacokinetics | Differences in absorption, distribution, metabolism, and excretion. | Enantiomers can have different metabolic pathways and rates of clearance. mdpi.com |

| Proteolytic Stability | Resistance to degradation by enzymes (proteases). | Peptides containing β-amino acids often exhibit increased stability. researchgate.net |

| Supramolecular Assembly | The self-organization of molecules into larger structures. | Chirality can dictate the handedness and morphology of peptide assemblies. frontiersin.org |

Enantiopure 3-Amino-5-methylsulfanylpentanoic acid as Chiral Building Blocks

Enantiomerically pure compounds, often referred to as enantiopure, are invaluable in chemical synthesis. They serve as "chiral building blocks" or synthons, which are starting materials that contain a pre-existing, well-defined stereocenter. researchgate.netsigmaaldrich.com The use of such building blocks is a cornerstone of modern asymmetric synthesis, providing an efficient strategy for constructing complex chiral molecules with high stereochemical purity. princeton.edu this compound, with its chiral center at the C3 position, is well-suited for this role.

In asymmetric organosynthesis, the goal is to create a chiral product selectively. Using a chiral building block like enantiopure this compound provides a significant advantage by transferring its inherent chirality to the final product. This strategy, known as a "chiral pool" approach, leverages readily available chiral molecules from nature. mdpi.com

The functional groups of this compound—the amino group, the carboxylic acid, and the methylsulfanyl side chain—offer multiple points for chemical modification. Synthetic chemists can elaborate the structure, building more complex molecules while retaining the original stereocenter. This approach is often more efficient and reliable than creating a stereocenter from an achiral precursor, which may require complex catalysts or chiral auxiliaries. researchgate.net The use of amino acids as chiral precursors is a well-established method for the synthesis of a wide array of biologically active target molecules. researchgate.net

The synthesis of modern pharmaceuticals frequently requires the production of a single enantiomer of a drug molecule. mdpi.combioorganica.com.ua Chiral building blocks are critical for this process, serving as key intermediates in multi-step synthetic routes. unimi.itnih.gov While specific, large-scale applications of this compound as a pharmaceutical intermediate are not widely documented in publicly available literature, its structure as a β-amino acid makes it a valuable candidate for such roles.

For example, other chiral amino acids and their derivatives are crucial intermediates in the synthesis of major drugs. The anticonvulsant drug (S)-Pregabalin is synthesized via a chiral intermediate, (3R)-5-methyl-3-(2-oxo-2{[(1R)-1-phenylethyl]amino}ethyl)hexanoic acid, highlighting the importance of such chiral acids in pharmaceutical production. google.com Similarly, enantiopure building blocks are essential for creating anti-epileptic drugs like Levetiracetam and Brivaracetam. rsc.org By analogy, enantiopure this compound represents a potential starting material for the synthesis of novel therapeutic agents where the specific stereochemistry and side chain are desired for biological activity.

Diastereoselective Processes Involving Derivatives

When a molecule already contains a chiral center, the introduction of a second chiral center can lead to the formation of diastereomers. Diastereoselective reactions are processes that favor the formation of one diastereomer over others. The existing stereocenter in a derivative of this compound can exert stereochemical control over subsequent reactions, influencing the approach of reagents and directing the formation of new stereocenters with a specific orientation.

This principle is widely used in organic synthesis. For instance, diastereoselective radical cyclization reactions have been used to create complex ring systems with high stereocontrol. researchgate.net Similarly, conjugate addition reactions and cycloadditions involving chiral substrates often proceed with high diastereoselectivity, providing a reliable method for constructing molecules with multiple, well-defined stereocenters. beilstein-journals.orgresearchgate.net While specific studies detailing diastereoselective reactions on derivatives of this compound are limited, its chiral nature makes it a suitable substrate for such stereocontrolled transformations, enabling the synthesis of complex targets with multiple contiguous stereocenters.

Stereochemical Stability and Dynamic Stereochemistry

For a chiral building block to be useful, its stereocenter must be configurationally stable under various reaction conditions. The process by which a chiral center loses its stereochemical integrity, resulting in a mixture of enantiomers, is known as racemization. science.gov The stereocenter at the β-carbon of β-amino acids is generally considered stereochemically robust. Unlike α-amino acids, where the α-proton can be more susceptible to abstraction under certain conditions leading to racemization, the β-carbon is less prone to such processes.

However, stereochemical stability is not absolute. Exposure to harsh conditions, such as strong bases or high temperatures, can potentially lead to epimerization or racemization. researchgate.net Therefore, in multi-step syntheses, it is crucial to employ reaction conditions that preserve the stereochemical purity of the chiral building block. For this compound, its stereochemical stability is a key asset for its use in asymmetric synthesis, ensuring that the chirality is faithfully transferred from the starting material to the final product. In most environments, significant racemization of amino acids is a very slow process unless liquid water and moderate temperatures are present over long timescales. science.gov

Inability to Generate Article on "this compound"

We are currently unable to generate the requested scientific article on "this compound."

The instructions require the article to be strictly structured around a detailed outline, with content for each section and subsection thoroughly supported by specific research findings, including data tables. The outline provided references specific citations (e.g.,,,,,,,).

Biochemical and Biological Research of 3 Amino 5 Methylsulfanylpentanoic Acid

Biosynthetic Pathways and Potential Role as a Natural Metabolite (e.g., Brassica napus metabolite)

3-Amino-5-methylsulfanylpentanoic acid, specifically the (3R)-enantiomer also known as L-beta-homomethionine, has been identified as a metabolite in Brassica napus (rapeseed). Its presence in this significant agricultural crop suggests a role in the plant's metabolic processes. However, detailed information regarding the specific biosynthetic pathway for this compound is not extensively documented in publicly available scientific literature.

In plants, the biosynthesis of amino acids typically involves a series of enzymatic reactions that convert precursor molecules derived from central metabolic pathways, such as glycolysis or the citric acid cycle. For sulfur-containing amino acids like methionine, the sulfur is usually incorporated from cysteine. While the general pathways for primary amino acid synthesis are well-understood, the specific enzymatic steps leading to the formation of this compound remain to be fully elucidated.

General amino acid biosynthesis involves the creation of a carbon skeleton, followed by the addition of an amino group through a process called transamination. The precursor for the carbon backbone of this compound and the specific enzymes involved in its synthesis in Brassica napus are yet to be characterized. The structural similarity to methionine suggests a potential metabolic relationship, possibly involving chain elongation and modification of the methionine structure.

The role of this compound as a natural metabolite in Brassica napus is also an area that requires further investigation. As a beta-amino acid, it is not one of the 20 proteinogenic amino acids. Non-proteinogenic amino acids in plants can have diverse functions, including roles in defense mechanisms, as storage compounds for nitrogen, or as intermediates in the synthesis of other secondary metabolites. The specific physiological function of this compound in Brassica napus is currently unknown.

Structural Biology of Enzyme-Ligand Complexes (e.g., X-ray Diffraction Studies)

As of the current available scientific literature, there are no published X-ray diffraction studies detailing the crystal structure of this compound in a complex with an enzyme. Structural biology techniques, particularly X-ray crystallography, are instrumental in understanding the precise interactions between a ligand, such as this compound, and its target enzyme at the atomic level.

Such studies provide valuable insights into the binding mode of the ligand, the conformational changes in the enzyme upon binding, and the specific amino acid residues involved in the interaction. This information is crucial for understanding the mechanism of action of the enzyme and for the rational design of inhibitors or activators.

While there is a clear need for structural studies to elucidate the biological function of this compound, no such data is currently deposited in the Protein Data Bank (PDB) or described in peer-reviewed publications. Future research in this area would be highly beneficial to understand the molecular basis of this compound's activity and its role in the metabolism of organisms like Brassica napus.

Advanced Characterization and Analytical Techniques for 3 Amino 5 Methylsulfanylpentanoic Acid

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides profound insights into the molecular architecture of 3-Amino-5-methylsulfanylpentanoic acid by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms and the bonding framework within the this compound molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed atom-by-atom map of the molecule.

¹H NMR Spectroscopy : This technique identifies the different types of protons in the molecule based on their unique chemical environments. For this compound, distinct signals would be expected for the methylsulfanyl (S-CH₃) protons, the methylene (B1212753) (CH₂) groups in the pentanoic acid chain, the methine (CH) proton at the chiral center (C3), and the amine (NH₂) protons. The splitting patterns of these signals (e.g., doublets, triplets, multiplets) reveal which protons are adjacent to one another, helping to piece together the molecular structure.

¹³C NMR Spectroscopy : This method provides information on the carbon skeleton of the molecule. Each carbon atom in a unique environment gives a distinct signal. For this compound, separate resonances would be observed for the methyl carbon of the methylsulfanyl group, the various methylene carbons along the chain, the chiral C3 carbon bonded to the amino group, and the carboxyl carbon (C1). The chemical shifts of these carbons are indicative of their bonding and electronic environment. mdpi.com

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further establish connectivity between protons and carbons, confirming the structural assignment and providing insights into the molecule's preferred conformation in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This is an interactive table based on typical chemical shift ranges for similar functional groups.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1 (-COOH) | 10-12 | 170-185 |

| C2 (-CH₂) | 2.2-2.6 | 35-45 |

| C3 (-CH(NH₂)-) | 3.0-3.5 | 45-55 |

| C4 (-CH₂) | 1.7-2.1 | 30-40 |

| C5 (-CH₂S-) | 2.4-2.8 | 30-40 |

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the exact molecular weight of this compound and provides structural clues through the analysis of its fragmentation patterns. The monoisotopic mass of the compound is calculated to be 163.0667 Da. nih.gov

When the molecule is ionized, it can break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint. For this compound, common fragmentation pathways in techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would involve:

Loss of water ([M+H - H₂O]⁺) from the carboxylic acid group.

Loss of ammonia (B1221849) ([M+H - NH₃]⁺) from the amino group. nih.gov

Decarboxylation ([M+H - H₂O - CO]⁺) , a common fragmentation for amino acids. nih.gov

Cleavage of the carbon-sulfur bond , leading to fragments containing the methylsulfanyl group. nih.gov

High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass to several decimal places, allowing for unambiguous identification. nih.gov Experimental LC-MS/MS data for the protonated molecule ([M+H]⁺) at an m/z of 164.0745 shows key fragment ions at m/z 147.0491, 104.0534, 87.0275, and 61.0124, which correspond to losses of ammonia and subsequent cleavages along the carbon chain. nih.gov

Table 2: Key Mass Spectrometry Fragments for Protonated this compound ([M+H]⁺)

This is an interactive data table based on published experimental results.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment Identity |

|---|---|---|

| 164.0745 | 39.76 | [M+H]⁺ (Parent Ion) |

| 147.0491 | 21.70 | [M+H - NH₃]⁺ |

| 104.0534 | 100.00 | [M+H - NH₃ - C₂H₃O]⁺ |

| 87.0275 | 17.12 | [M+H - COOH - CH₂S]⁺ |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrations of chemical bonds within a molecule. xray.cz Each functional group has characteristic vibrational frequencies, making these techniques excellent for confirming the presence of key structural motifs in this compound. nih.govnih.gov

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by the molecule. Key absorption bands for this compound would include:

A broad band around 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid group, often overlapping with N-H and C-H stretches.

A strong, sharp band around 1700-1725 cm⁻¹ for the C=O (carbonyl) stretch of the carboxylic acid.

Bands in the 1500-1640 cm⁻¹ region for the N-H bending of the amino group.

C-H stretching vibrations typically appear just below 3000 cm⁻¹.

The C-S stretching vibration is weaker and appears in the fingerprint region, typically between 600-800 cm⁻¹. nasa.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. It is particularly sensitive to non-polar bonds. The C-S and S-CH₃ bonds of the thioether group, which can be weak in the IR spectrum, often produce more distinct signals in the Raman spectrum, typically in the 650-750 cm⁻¹ range. rsc.orgroyalholloway.ac.uk This makes Raman a valuable tool for confirming the presence of the sulfur-containing moiety.

These vibrational frequencies can be sensitive to the molecule's environment, such as pH or solvent, which can affect hydrogen bonding and the ionization state of the amino and carboxyl groups.

Table 3: Characteristic Vibrational Frequencies for this compound

This is an interactive table based on typical frequency ranges for the specified functional groups.

| Functional Group | Bond Vibration | Technique | Typical Wavenumber (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | IR | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | IR | 1700-1725 |

| Amine | N-H stretch | IR | 3300-3500 |

| Amine | N-H bend | IR | 1500-1640 |

| Alkane | C-H stretch | IR, Raman | 2850-2960 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating this compound from reaction mixtures or biological samples and for determining its purity. The choice of technique depends on the compound's properties and the complexity of the matrix.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-proteinogenic amino acids like this compound. nih.govresearchgate.netresearcher.life Due to the compound's polarity and lack of a strong UV chromophore, specific strategies are often employed. nih.gov

Separation Modes : Reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase (e.g., water/acetonitrile or water/methanol (B129727) mixtures with acid modifiers like formic or phosphoric acid). sielc.com For separating enantiomers (different stereoisomers), chiral stationary phases are required. tandfonline.com

Detection Modes :

UV-Vis Detection : Direct detection is challenging as the molecule only absorbs at very low wavelengths (~200 nm). sielc.com

Pre-column Derivatization : A common strategy involves reacting the amino group with a fluorescent tag, such as 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) or o-phthalaldehyde (B127526) (OPA), before injection. lcms.czajol.info This creates a derivative that can be detected with high sensitivity by a fluorescence detector.

Mass Spectrometry (LC-MS) : Coupling HPLC with a mass spectrometer is a highly specific and sensitive detection method. It allows for the separation of the compound from a complex mixture while simultaneously confirming its identity based on its mass-to-charge ratio. nih.gov

Gas Chromatography (GC) is another powerful separation technique, but it is typically reserved for volatile and thermally stable compounds. Amino acids, including this compound, are non-volatile due to their zwitterionic nature at neutral pH. mdpi.com Therefore, they must be chemically modified through a process called derivatization before they can be analyzed by GC. mdpi.comsigmaaldrich.com

Derivatization : A two-step derivatization is often required. researchgate.net First, the carboxylic acid group is esterified (e.g., with methanol or propanol). core.ac.uknih.gov Second, the amino group is acylated using reagents like alkyl chloroformates (e.g., propyl chloroformate) or silylating agents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA). d-nb.infomz-at.denih.gov This process creates a volatile and thermally stable derivative suitable for GC analysis.

Detection : The derivatized compound can be detected using a Flame Ionization Detector (FID) or, more powerfully, a Mass Spectrometer (GC-MS). researchgate.net GC-MS provides both retention time data for quantification and a mass spectrum for definitive identification of the derivatized analyte. nih.gov

Advanced Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is more suitable for a particular analytical technique. For a polar and non-volatile compound like this compound, derivatization is often essential prior to analysis by methods such as gas chromatography (GC) and to enhance detection in high-performance liquid chromatography (HPLC). The primary goals of derivatization in this context are to increase volatility, improve thermal stability, and introduce a detector-sensitive tag to enhance sensitivity and selectivity.

Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as those in the amino and carboxyl groups of this compound. sigmaaldrich.com This process replaces the active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, resulting in a more volatile and thermally stable derivative suitable for GC-MS analysis. sigmaaldrich.comsigmaaldrich.com

Common Silylating Reagents:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A widely used reagent for producing TMS derivatives.

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another effective reagent for creating TMS derivatives, with the advantage of producing volatile by-products. thermofisher.com

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA): This reagent forms TBDMS derivatives, which are more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.comsigmaaldrich.com

The derivatization reaction typically involves heating the dried analyte with the silylating reagent in an appropriate solvent. The resulting derivatives can then be readily analyzed by GC-MS, providing characteristic mass spectra for identification and quantification.

Table 1: Comparison of Common Silylating Reagents for Amino Acid Analysis

| Reagent | Derivative | Key Advantages | Typical Reaction Conditions |

| BSTFA | Trimethylsilyl (TMS) | High reactivity | Heating at 60-100°C for 15-60 min |

| MSTFA | Trimethylsilyl (TMS) | Volatile by-products | Heating at 60-100°C for 15-60 min |

| MTBSTFA | tert-butyldimethylsilyl (TBDMS) | High stability, moisture resistant | Heating at 100°C for 2-4 hours |

Acylation involves the introduction of an acyl group into a molecule. For this compound, both the amino and carboxyl groups can be targeted to produce derivatives with improved chromatographic properties. Acylating agents such as alkyl chloroformates and acid anhydrides are commonly employed.

Alkyl Chloroformates: Reagents like methyl chloroformate (MCF) and ethyl chloroformate (ECF) react with amino and carboxyl groups to form stable derivatives. springernature.comnih.gov This one-step derivatization can be performed in an aqueous medium, simplifying sample preparation. nih.gov

Acid Anhydrides: Reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) and pentafluoropropionic anhydride (PFPA) introduce fluorinated acyl groups. nih.govresearchgate.net These derivatives are highly electronegative, which significantly enhances their detectability by electron capture detection (ECD) in GC and improves mass spectrometric sensitivity. researchgate.net

Table 2: Acylation Reagents and Their Applications in Amino Acid Analysis

| Reagent | Target Functional Group | Analytical Technique | Benefits |

| Methyl Chloroformate (MCF) | Amino, Carboxyl | GC-MS | One-step reaction, suitable for aqueous samples |

| Ethyl Chloroformate (ECF) | Amino, Carboxyl | GC-MS | Rapid derivatization |

| Heptafluorobutyric Anhydride (HFBA) | Amino | GC-ECD, GC-MS | High sensitivity with ECD |

| Pentafluoropropionic Anhydride (PFPA) | Amino | GC-MS | Increased volatility and ionization efficiency |

The enantiomers of chiral molecules like this compound often exhibit different biological activities. Chiral derivatization is a powerful strategy for their separation and quantification on a standard achiral chromatographic column. This involves reacting the amino acid with a chiral derivatizing agent (CDA) to form a pair of diastereomers, which have different physicochemical properties and can be separated. mdpi.com

A well-known CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) and its analogs. researchgate.net These reagents react with the primary amino group of the amino acid to form stable diastereomeric derivatives that can be resolved by reversed-phase HPLC. researchgate.net Other chiral reagents include (+)- or (−)-diacetyl-L-tartaric anhydride (DATAN). mdpi.com

Table 3: Chiral Derivatizing Agents for Amino Acid Enantioseparation

| Chiral Derivatizing Agent | Abbreviation | Target Functional Group | Analytical Method |

| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Amino | RP-HPLC |

| (+)-Diacetyl-L-tartaric anhydride | DATAN | Amino, Hydroxyl | GC-MS, LC-MS |

| (S)-(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine | (S)-PMP | Carboxyl | LC-MS |

To enhance the sensitivity of detection in HPLC, especially when dealing with low concentrations of this compound, fluorescent labeling is employed. This involves attaching a fluorophore to the amino acid, allowing for highly sensitive fluorescence detection.

Common fluorescent labeling reagents for amino groups include:

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F): Reacts with primary and secondary amines to produce highly fluorescent derivatives. tcichemicals.com

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.gov

6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): A pre-column derivatization reagent that forms stable, fluorescent derivatives with primary and secondary amines. nih.gov

Phanquinone: A fluorogenic labeling reagent that reacts with amino acids to form fluorescent adducts. nih.gov

These derivatization reactions are typically performed pre-column, and the resulting fluorescent derivatives are then separated by HPLC and detected with a fluorescence detector.

Table 4: Fluorescent Labeling Reagents for Sensitive Amino Acid Detection

| Reagent | Abbreviation | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | ~470 | ~530 |

| o-Phthalaldehyde | OPA | ~340 | ~455 |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | ~250 | ~395 |

| Phanquinone | - | ~350 | ~450 |

Computational and Theoretical Investigations of 3 Amino 5 Methylsulfanylpentanoic Acid

Quantum Chemical Calculations (e.g., DFT, TDDFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT is a computational method used to investigate the electronic structure of many-body systems. Time-Dependent DFT (TDDFT) is an extension used to study excited states and spectroscopic properties.

DFT calculations can be employed to determine the optimized molecular geometry of 3-Amino-5-methylsulfanylpentanoic acid and to analyze its electronic characteristics. Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) surface is another valuable output, which maps the charge distribution on the molecule's surface. This allows for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) sites, predicting how the molecule might interact with other chemical species. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl group and a positive potential near the amino group's hydrogen atoms.

Table 1: Hypothetical Electronic Properties of this compound (Calculated via DFT)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | ~ -0.5 eV | Energy of the lowest empty orbital; relates to electron affinity. |

| HOMO-LUMO Gap | ~ 6.0 eV | Indicates chemical reactivity and stability. |

Note: The values in this table are illustrative and based on typical DFT results for similar amino acids. Actual values would require specific calculations.

Like other amino acids, this compound can exist in various conformations due to the rotation around its single bonds. Quantum chemical calculations can map the potential energy surface to identify stable low-energy conformers.

Furthermore, it can exist in different tautomeric forms: a neutral form and a zwitterionic form where the amino group is protonated (-NH3+) and the carboxylic acid group is deprotonated (-COO-). In the gas phase, the neutral form is typically more stable. However, in polar solvents like water, the zwitterionic form is often favored due to better solvation of the charged groups. Computational models can predict the relative stability of these tautomers in different environments by incorporating solvent effects.

DFT is a powerful tool for studying chemical reactions. It can be used to model reaction pathways, identify intermediate structures, and characterize the transition states that connect reactants to products. For example, a DFT study on the oxidation of the related alpha-amino acid methionine, catalyzed by metal-amyloid beta peptide complexes, successfully proposed and evaluated different reaction mechanisms. nih.gov In a similar fashion, DFT could be used to investigate reactions involving this compound, such as its metabolism or degradation. By calculating the activation energy barriers for proposed pathways, researchers can determine the most likely mechanism for a given transformation. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Dynamics

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (typically a solvent like water) over time. nih.govresearchgate.netdrexel.edu

For this compound, an MD simulation would reveal the flexibility of its carbon backbone and the movement of its methylsulfanyl side chain. Analysis of the simulation trajectory can identify preferred conformations in solution and the timescales of transitions between them. Such simulations performed on peptides containing methionine have shown how chemical modifications to the side chain can significantly alter the secondary structure and dynamics of the entire molecule. nih.govresearchgate.net This highlights the importance of side-chain flexibility, which MD simulations can effectively capture.

Molecular Docking Studies of Enzyme-Substrate/Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govekb.egresearchgate.net This method is crucial in drug discovery and for understanding metabolic pathways.

The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). The results can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex. nih.gov For this compound, docking studies could be used to screen for potential protein targets or to understand how it might interact with enzymes involved in amino acid metabolism.

Table 2: Example of a Hypothetical Molecular Docking Result for this compound

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Amino Acid Transporter | -7.2 | Arg124, Asp250 | Hydrogen Bond, Salt Bridge |

Note: This table is for illustrative purposes. The data represents typical outputs from a molecular docking study and is not based on actual experimental results.

In Silico Prediction of Reactivity and Potential Biological Activity

In silico tools leverage computational models to predict the properties of a molecule without the need for laboratory experiments. The reactivity of this compound can be inferred from its calculated electronic properties (see Section 7.1.1).

Furthermore, its potential biological activity can be predicted using various computational approaches. This includes Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity. Another common approach is to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions are valuable for assessing the drug-likeness of a compound. Various in silico tools can predict whether a given amino acid substitution might be deleterious or benign to a protein's function, demonstrating the power of predictive computational analysis. mdpi.comnih.gov For instance, the lipophilicity (expressed as logP) of a molecule, a key factor in its pharmacokinetic profile, can be reliably calculated in silico. nih.gov

Applications and Potential in Medicinal Chemistry and Chemical Biology

Development of Advanced Peptide-Based Therapeutics

The incorporation of β-amino acids like 3-Amino-5-methylsulfanylpentanoic acid into peptide sequences is a well-established strategy to enhance the therapeutic properties of peptides. peptide.comnih.gov Natural peptides composed of α-amino acids are often limited as drug candidates due to their rapid degradation by proteases in the body. The introduction of a β-amino acid creates a backbone that is resistant to enzymatic cleavage, thereby increasing the peptide's biological half-life. peptide.comnih.gov

The inclusion of this compound can also influence the secondary structure of peptides, leading to the formation of novel and stable conformations such as helices, turns, and sheets, even in short peptide sequences. nih.gov This conformational stability can lead to higher binding affinity and selectivity for specific biological targets. peptide.com While specific examples of this compound in clinically approved peptide therapeutics are not yet prevalent, its potential to improve potency, enhance selectivity, and reduce toxicity makes it a valuable building block for the next generation of peptide drugs. peptide.com

Table 1: Potential Advantages of Incorporating this compound into Peptide Therapeutics

| Feature | Advantage | Reference |

| Proteolytic Resistance | Increased biological half-life and improved bioavailability. | peptide.comnih.gov |

| Conformational Stability | Formation of stable secondary structures, leading to enhanced target binding. | nih.gov |

| Structural Diversity | Access to novel peptide conformations not achievable with α-amino acids. | nih.gov |

| Pharmacokinetic Profile | Potential for improved potency, selectivity, and reduced toxicity. | peptide.com |

Design of Novel Protein Mimetics with Tailored Stability and Functionality

Protein mimetics are molecules designed to mimic the structure and function of natural proteins. β-Amino acids are key components in the design of peptidomimetics, which are a class of protein mimetics. nih.gov By incorporating this compound into a peptide sequence, it is possible to create molecules that replicate the spatial arrangement of side chains in a natural protein's binding site. nih.govethz.ch These peptidomimetics can be designed to act as agonists or antagonists for various receptors, or as inhibitors of enzymes. nih.gov

A significant advantage of using β-amino acids in this context is the enhanced stability of the resulting molecules. nih.gov Unlike their natural protein counterparts, these mimetics are not susceptible to degradation by proteases, which is a major hurdle in the development of protein-based therapeutics. The structural diversity offered by β-amino acids, including the potential for various stereoisomers, provides a vast chemical space for the design of protein mimetics with finely tuned stability and functionality. nih.govresearchgate.net Although specific protein mimetics based on this compound are not widely reported, the principles of peptidomimetic design suggest its potential utility in this area. researchgate.net

Construction of Bioactive Small Molecules Featuring β-Amino Acid Scaffolds

The β-amino acid scaffold is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic drugs with diverse biological activities. nih.gov These scaffolds can be used to construct bioactive small molecules that target a wide range of biological processes. The unique conformational preferences of β-amino acids allow for the precise positioning of functional groups in three-dimensional space, which is crucial for effective interaction with biological targets.

The incorporation of the this compound scaffold could lead to the development of novel small molecule drugs. The methylsulfanyl group, in particular, offers a site for further chemical modification to optimize pharmacological properties. While the direct application of this compound in the construction of small molecule drugs is an area that requires more exploration, the versatility of the β-amino acid framework in drug discovery is well-documented. nih.gov

Contributions to Protein Engineering and Synthetic Biology

Protein engineering aims to modify the structure of proteins to create novel functions or enhance existing ones. rsc.org The introduction of unnatural amino acids, including β-amino acids, is a powerful tool in this field. While the direct incorporation of this compound into proteins through ribosomal synthesis is not a standard technique, its use in the semisynthesis of proteins or the creation of protein-peptide conjugates holds potential.

In synthetic biology, engineered cells are used to produce valuable chemicals or perform novel functions. The biosynthetic pathways for β-amino acids are being explored to enable the production of these valuable building blocks in microbial systems. frontiersin.org Although specific pathways for this compound are not yet fully elucidated for industrial-scale production, the advancements in synthetic biology could pave the way for its sustainable synthesis and broader application in protein engineering.

Table 2: Potential Research Directions for this compound in Protein Engineering

| Research Area | Potential Application | Rationale |

| Semisynthesis of Proteins | Creation of proteins with modified backbones for enhanced stability or novel functions. | Overcomes the limitations of ribosomal synthesis for incorporating non-standard amino acids. |

| Peptide-Protein Conjugation | Development of bioconjugates with tailored properties for therapeutic or diagnostic use. | Combines the stability of the β-amino acid-containing peptide with the function of the protein. |

| Engineered Biosynthesis | Sustainable production of this compound for various applications. | Leverages microbial systems for the efficient synthesis of unnatural amino acids. frontiersin.org |

Probes for Elucidating Biochemical Pathways and Enzyme Mechanisms

Molecular probes are essential tools for studying complex biological systems. The unique properties of β-amino acids make them suitable for the design of probes to investigate biochemical pathways and enzyme mechanisms. For instance, a peptide containing this compound could be designed to be a protease-resistant inhibitor of a specific enzyme. By incorporating a reporter group, such as a fluorescent tag, this probe could be used to visualize the localization and activity of the target enzyme within a cell.

Furthermore, the altered backbone of β-amino acid-containing peptides can be used to study the structural requirements of enzyme-substrate interactions. By systematically replacing α-amino acids with their β-counterparts, researchers can gain insights into the conformational flexibility and recognition motifs of enzyme active sites. While there are no specific reports on the use of this compound as a molecular probe, its potential in this area is supported by the broader application of β-amino acids in chemical biology.

Challenges and Future Research Directions

Innovation in Efficient and Highly Stereoselective Synthetic Methodologies

A primary hurdle in the study and application of 3-Amino-5-methylsulfanylpentanoic acid is the development of efficient and stereoselective synthetic routes. The presence of a stereocenter at the β-position necessitates precise control over the three-dimensional arrangement of atoms, a non-trivial task in organic synthesis.

Current research in the broader field of β-amino acid synthesis offers several promising avenues:

Asymmetric Catalysis: The use of chiral catalysts, including transition metal complexes and organocatalysts, is a cornerstone of modern asymmetric synthesis. rsc.org Future efforts could focus on developing catalysts specifically tailored for the synthesis of β-homomethionine precursors, potentially through reactions like asymmetric conjugate additions to α,β-unsaturated esters or asymmetric hydrogenations of enamines.

Biocatalysis: Enzymes offer unparalleled stereoselectivity. nih.gov Exploring the enzymatic repertoire of organisms, including those that naturally produce β-amino acids, could lead to the discovery of novel biocatalysts for the production of enantiopure this compound. Directed evolution and protein engineering could further optimize these enzymes for industrial-scale synthesis.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as α-amino acids, to construct the target β-amino acid is another viable strategy. This approach, however, often requires multi-step sequences and may be less efficient than catalytic methods.

Overcoming these synthetic challenges is paramount. Efficient and scalable access to enantiomerically pure this compound will not only facilitate further biological studies but also enable its exploration in various applications.

Uncovering Novel Biochemical Roles and Pathways

The identification of this compound as a metabolite in Brassica napus opens the door to understanding its physiological role in plants and potentially in other organisms. nih.govebi.ac.uk While the metabolic pathways of its α-amino acid counterpart, methionine, are well-elucidated, the biochemical journey of β-homomethionine remains largely a mystery. nih.govnih.gov

Future research should aim to:

Elucidate Biosynthetic Pathways: Investigating the enzymatic machinery responsible for the synthesis of this compound in Brassica napus is a critical first step. This could involve transcriptomic and proteomic analyses to identify candidate genes and enzymes, followed by in vitro characterization.

Identify Metabolic Fates: Determining how this β-amino acid is further metabolized or utilized by the plant is equally important. Does it serve as a precursor to other specialized metabolites? Is it involved in stress responses or signaling pathways?

Explore Broader Biological Occurrence: Screening other plant species and microorganisms for the presence of this compound could reveal a more widespread biological role than is currently known.

Unraveling the biochemical significance of this compound could have implications for plant biology, agriculture, and potentially even human health, given the consumption of rapeseed products.

Expanded Applications in the Drug Discovery and Development Pipeline

β-Amino acids are highly valued in medicinal chemistry due to their ability to form stable secondary structures in peptides (β-peptides) that are resistant to proteolytic degradation. This property makes them attractive building blocks for the design of novel therapeutics. While commercial suppliers suggest potential neuroprotective and cardiovascular health applications for L-β-homomethionine, concrete pharmacological studies are needed to validate these claims. chemimpex.com

Key areas for future exploration include:

Incorporation into Peptidomimetics: The unique structural features of this compound, including its sulfur-containing side chain, could be leveraged in the design of β-peptides with specific biological activities. peptide.com These peptides could be investigated as enzyme inhibitors, antimicrobial agents, or modulators of protein-protein interactions.

Pharmacological Screening: Systematic screening of this compound and its simple derivatives for a wide range of biological activities is warranted. This could uncover novel therapeutic potential in areas such as oncology, infectious diseases, and metabolic disorders.

Lead Compound Optimization: Should initial screenings prove promising, the structure of this compound can serve as a scaffold for medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

The journey from a metabolite to a drug is long and arduous, but the unique properties of β-amino acids make this compound a worthy candidate for such exploration.

Synergistic Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is a powerful paradigm in modern chemical research. For this compound, this integrated approach can accelerate discovery and provide deeper insights.

Future research could benefit from:

Conformational Analysis: Computational methods, such as molecular dynamics simulations, can be used to predict the conformational preferences of this compound and peptides containing this residue. nih.govresearchgate.net This information is crucial for understanding its interaction with biological targets.

Virtual Screening and Docking: In silico screening of large compound libraries against known drug targets can help to identify potential therapeutic applications for this compound and its derivatives. Molecular docking studies can then predict the binding modes of these compounds, guiding experimental validation.

Quantum Mechanical Calculations: High-level quantum mechanical calculations can provide detailed information about the electronic properties and reactivity of this compound, aiding in the design of synthetic routes and the understanding of its biochemical transformations.

By combining computational predictions with targeted experimental work, researchers can navigate the complexities of this molecule more efficiently and effectively.

Advancements in Derivatization and Functionalization Strategies

The ability to chemically modify a molecule is fundamental to exploring its structure-activity relationships and developing new applications. For this compound, the amino, carboxylic acid, and methylsulfanyl groups offer multiple handles for derivatization.

Future advancements in this area could focus on:

Selective Functionalization: Developing methods for the selective modification of one functional group in the presence of others is a key challenge. This would allow for the precise synthesis of a diverse range of derivatives.

Side-Chain Modification: The methylsulfanyl side chain is a particularly interesting target for modification. Strategies for selective oxidation, alkylation, or coupling at the sulfur atom could lead to novel analogs with altered properties. nih.gov

Bioconjugation: Developing methods to attach this compound to other molecules of interest, such as proteins, polymers, or nanoparticles, could open up new avenues in materials science and biotechnology. scispace.com

Innovative derivatization strategies will be essential for fully harnessing the potential of this compound and creating a diverse library of compounds for biological and materials science applications.

Q & A

How can synthetic routes for 3-Amino-5-methylsulfanylpentanoic acid be optimized for high enantiomeric purity?

Basic Research Question

Methodological Answer:

Stereoselective synthesis requires chiral auxiliaries or catalysts. The (3R)-enantiomer (CAS 75946-25-7) can be synthesized via asymmetric hydrogenation of α,β-unsaturated precursors or enzymatic resolution . Computational tools like Reaxys or Pistachio retrosynthesis models can predict feasible routes by analyzing reaction feasibility scores (>0.8) and by-product profiles. For validation, chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry should confirm enantiomeric excess (>98%) .

What analytical techniques are critical for characterizing this compound in complex matrices?

Basic Research Question

Methodological Answer:

- NMR : H/C NMR in DO resolves the methylsulfanyl (–SCH) proton at δ 2.1 ppm and the β-amino acid backbone (δ 3.4–3.6 ppm) .

- LC-MS : ESI-MS in positive mode ([M+H] at m/z 164.1) confirms molecular weight (163.24 g/mol) .

- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 150 mm) with UV detection at 210 nm validate purity (>95%) .

How can researchers design experiments to study the compound’s biological activity in metabolic pathways?

Advanced Research Question

Methodological Answer:

Use isotopic labeling (e.g., C at the methylsulfanyl group) to trace incorporation into methionine-related pathways. In vitro assays (e.g., HEK293 cells) can quantify uptake via LC-MS/MS. Control experiments should include competitive inhibition with methionine and measure ATP depletion to assess energy-dependent transport . Dose-response curves (0.1–10 mM) identify IC values for toxicity .

How to resolve contradictions in reported solubility data for this compound?

Advanced Research Question

Methodological Answer:

Discrepancies arise from pH-dependent solubility (pKa ~2.3 for –COOH, ~9.1 for –NH). Standardize measurements at pH 7.4 (PBS buffer) using nephelometry. Compare results with computational predictions (e.g., ALOGPS 3.0). Cross-validate with multiple labs using identical protocols (e.g., shake-flask method at 25°C) .

What strategies ensure enantiomeric stability during long-term storage?

Basic Research Question

Methodological Answer:

Store lyophilized solid at –20°C under argon to prevent racemization. For solutions (pH 6–8), add 0.1% ascorbic acid to inhibit oxidation of –SCH. Monitor stability via quarterly chiral HPLC .

How to mitigate risks when scaling up synthesis from mg to gram quantities?

Advanced Research Question

Methodological Answer:

- Thermal Hazard Assessment : Use DSC to detect exothermic decomposition (>150°C).

- By-Product Control : Optimize reaction time/temperature via DoE (Design of Experiments) to minimize thioether by-products.

- Purification : Flash chromatography (silica gel, 5% MeOH/CHCl) removes polar impurities .

What safety protocols are essential for handling this compound?

Basic Research Question

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.